A Senior Application Scientist's Guide to 2,6-Dichloro-3-ethoxypyridine: Synthesis, Properties, and Applications
A Senior Application Scientist's Guide to 2,6-Dichloro-3-ethoxypyridine: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a core molecular framework frequently found in a vast array of therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable building block in drug design. This guide focuses on a specific, highly functionalized derivative: 2,6-Dichloro-3-ethoxypyridine . The strategic placement of two chlorine atoms and an ethoxy group on the pyridine ring creates a versatile intermediate with multiple reactive handles. This allows for the systematic and differential functionalization required to build complex molecular architectures and generate libraries of novel compounds for lead discovery and optimization.[2][3] This document provides an in-depth look at the synthesis, properties, and potential applications of this important, yet sparsely documented, chemical entity.
Core Properties and Identification
Identifying and understanding the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. While extensive experimental data for 2,6-Dichloro-3-ethoxypyridine is not widely published, we can consolidate its known identifiers and predict properties based on its structural analogues.
Chemical Abstract Service (CAS) Number : 1418153-04-4[4][5]
| Property | Value | Source / Analogy |
| Molecular Formula | C₇H₇Cl₂NO | Calculated |
| Molecular Weight | 192.04 g/mol | Calculated |
| Appearance | Likely a solid (e.g., off-white or pale yellow powder) | Analogy to similar compounds[6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and sparingly soluble in water. | General property of similar structures |
| Reactivity Profile | The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr). The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. The pyridine nitrogen provides a site for potential N-oxide formation or quaternization. | Chemical Principles |
Strategic Synthesis Pathway
The synthesis of 2,6-Dichloro-3-ethoxypyridine is best approached through a two-stage process: first, the preparation of the key precursor, 2,6-dichloro-3-hydroxypyridine, followed by its etherification. This modular approach allows for purification at an intermediate stage, ensuring a higher quality final product.
Stage 1: Synthesis of 2,6-Dichloro-3-hydroxypyridine (Precursor)
The precursor can be conceptualized as being formed from 2,6-dichloropyridine. A plausible, documented route involves the hydrolysis of the chloro groups, which can be achieved under specific conditions. A method for the synthesis of the tautomer, 2,6-dihydroxypyridine, from 2,6-dichloropyridine has been described and provides a solid foundation for this step.[6]
Stage 2: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic, robust, and highly reliable method for forming ethers.[7][8] It proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[9][10] In this case, the hydroxyl group of 2,6-dichloro-3-hydroxypyridine is first deprotonated by a suitable base to form a pyridinoxide anion, which then acts as the nucleophile, attacking an ethylating agent like ethyl iodide.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established Williamson ether synthesis procedures and tailored for this specific transformation.[11]
Materials:
-
2,6-Dichloro-3-hydroxypyridine (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (1.5 - 2.0 eq)
-
Ethyl Iodide (EtI) (1.2 - 1.5 eq)
-
Anhydrous Butanone (MEK) or Dimethylformamide (DMF)
-
Tert-butyl methyl ether (TBME) or Ethyl Acetate (EtOAc) for extraction
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-3-hydroxypyridine (1.0 eq) and finely pulverized potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous butanone to the flask (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Carefully add ethyl iodide (1.2 eq) to the stirring suspension via syringe.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C for butanone) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add deionized water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with tert-butyl methyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with 5% aqueous NaOH to remove any unreacted starting material, followed by a wash with saturated brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final 2,6-dichloro-3-ethoxypyridine.
-
Applications in Drug Discovery and Development
The true value of 2,6-dichloro-3-ethoxypyridine lies in its potential as a versatile intermediate for creating novel molecular entities. The two chlorine atoms are not electronically identical due to the influence of the adjacent ethoxy group, which can allow for selective substitution reactions under carefully controlled conditions.
-
Scaffold for Kinase Inhibitors: The 2,6-dichloropyridine framework is a recognized scaffold in the design of protein kinase inhibitors. The chlorine atoms can serve as crucial hydrogen bond acceptors in the hinge region of a kinase's ATP-binding pocket.[12] The ethoxy group at the 3-position can be used to explore and occupy adjacent hydrophobic pockets, potentially enhancing potency and selectivity.
-
Building Block for Multi-Substituted Pyridines: This compound is an excellent starting point for synthesizing 2,3,6-trisubstituted pyridines.[3] Sequential SNAr reactions, potentially followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at one of the chloro positions, can rapidly generate a diverse library of compounds for high-throughput screening.
-
Agrochemical Synthesis: Substituted pyridines are also prevalent in modern agrochemicals. This intermediate could be used in the synthesis of novel herbicides, fungicides, or insecticides.[13]
Safety and Handling Considerations
-
General Hazards: Halogenated organic compounds can pose various health risks, including potential toxicity, and may be harmful to the environment.[14][15][16] Compounds like 2,6-dichloro-3-methylpyridine are listed as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[17] It is prudent to assume 2,6-dichloro-3-ethoxypyridine carries similar risks.
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- Schmelzer, H. G. (1980). Process for the manufacture of 2,6-dichloropyridine derivatives. U.S.
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Crsense. (n.d.). 2,6-Dichloro-3-ethoxypyridine. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Procedure. Retrieved January 21, 2026, from [Link]
- Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
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ChemSec. (n.d.). Halogenated compounds. SIN List. Retrieved January 21, 2026, from [Link]
- Woiczechowski-Pop, A., & Varga, R. A. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.
- Loganathan, B. G., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(55), 116867–116870.
- Fun, H. K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine.
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]
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Grokipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved January 21, 2026, from [Link]
- ResearchGate. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- Shaw, S. D., et al. (2010). Halogenated flame retardants: Do the fire safety benefits justify the risks?. Reviews on Environmental Health, 25(4), 261-305.
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
-
U.S. Environmental Protection Agency. (2024). Chapter One: Perspective on Halogenated Organic Compounds. Risk Assessment. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dichloro-3-methylpyridine. Retrieved January 21, 2026, from [Link]
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